molecular formula C11H20FNO3 B1532355 Tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate CAS No. 1209780-33-5

Tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate

Cat. No. B1532355
CAS RN: 1209780-33-5
M. Wt: 233.28 g/mol
InChI Key: DWZSZZQBLOQTIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate (TBFHA) is an organic compound with a molecular formula of C11H15FO3. It is a colorless, crystalline solid that is insoluble in water, but soluble in many organic solvents. TBFHA has been studied extensively in the past due to its unique properties and potential applications in the fields of pharmaceuticals, biochemistry, and materials science.

Scientific Research Applications

Biochemical Research

Tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate: is utilized as a biochemical reagent in life science research. It serves as a biological material or organic compound, aiding in the study of biochemical processes and pathways .

Organic Synthesis

The compound plays a role in organic synthesis, particularly in the synthesis of complex molecules. Its structure allows for the creation of novel organic compounds, which can be foundational in developing new synthetic methodologies .

Medicinal Chemistry

Tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate: is significant in medicinal chemistry for the design and development of new drugs. Its properties are valuable in the synthesis of molecules with potential therapeutic effects .

Drug Design

This compound is also instrumental in drug design, where it may be used to create analogs and derivatives that can be tested for pharmacological activity. It contributes to the early stages of drug discovery.

Industrial Applications

While not directly used in industrial applications, related compounds and synthesis methods involving Tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate are under study for their potential use in the manufacture of pharmaceuticals, such as in the synthesis routes for fentanyl and its analogs .

properties

IUPAC Name

tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20FNO3/c1-11(2,3)16-10(15)13-6-4-8(12)9(14)5-7-13/h8-9,14H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZSZZQBLOQTIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(CC1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 50 mL flask containing the product from Step B (1.0 g, 4.32 mmol) was added MeOH (20 mL), and the resulting solution was cooled to 0° C. NaBH4 (0.409 g, 10.8 mmol) was carefully added and the mixture stirred at 0° C. for 3.0 hours. The mixture was concentrated to remove the solvent and the residue was taken up in EtOAc (50 mL) and a saturated aqueous NH4Cl solution (20 mL) was added followed by water (20 mL). The layers were mixed and separated and the aqueous phase extracted with EtOAc (2×20 mL). The combined organic extracts were washed with brine and dried over Na2SO4, then filtered and concentrated. The crude product was purified by column chromatography (10% to 60% EtOAc/hexanes gradient) to provide 0.980 g (97%) of the product as a thick colorless oil that solidified to a white solid while standing overnight. The product contained of a mixture of cis and trans isomers.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.409 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate
Reactant of Route 2
Tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate
Reactant of Route 4
Tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate
Reactant of Route 5
Tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate
Reactant of Route 6
Tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate

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